Cas no 13788-72-2 (6-methoxy-3H-quinolin-4-one)

6-methoxy-3H-quinolin-4-one structure
Nombre del producto:6-methoxy-3H-quinolin-4-one
Número CAS:13788-72-2
MF:C10H9NO2
Megavatios:175.183962583542
MDL:MFCD00014662
CID:217309
PubChem ID:253309
6-methoxy-3H-quinolin-4-one Propiedades químicas y físicas
Nombre e identificación
-
- 6-Methoxyquinolin-4(1H)-one
- 4(1H)-Quinolinone, 6-methoxy-
- 4-HYDROXY-6-METHOXYQUINOLINE
- 6-methoxy-4(1H)-Quinolinone
- 6-Methoxy-quinolin-4-ol
- 6-methoxy-1H-quinolin-4-one
- 6-Methoxy-4-quinolone
- 6-METHOXYQUINOLIN-4-OL
- 6-METHOXY-4-QUINOLINOL
- 6-Methoxyquinolin-4(1H)
- 6-METHOXY-1,4-DIHYDROQUINOLIN-4-ONE
- 6-Methoxy-4-hydroxyquinoline
- 4-Quinolinol, 6-methoxy-
- 4(1H)-Quinolinone,6-methoxy-
- NSC76096
- PubChem8307
- methyl a-bromobutyrate
- RVTLXJLNIDCHKT-UHFFFAOYSA-N
- QU135
- KUC100213N
- BCP26981
- 6-methoxy-3H-quinolin-4-one
- SCHEMBL591852
- DTXSID30929917
- 23432-39-5
- NSC-76096
- CS-W017452
- AM20050805
- KUC100213
- 6-methoxyl-4-hydroxyquinoline
- MFCD00014662
- O11608
- NSC-266150
- 4-Hydroxy-6-methoxyquinoline, AldrichCPR
- AB01174
- SB67585
- J-650159
- AS-19413
- AM20050978
- EN300-227567
- FT-0758500
- AKOS009580858
- Z1198147445
- 13788-72-2
- AKOS002337449
- FT-0618663
- SY041593
- NSC266150
- STL468853
- DB-031213
-
- MDL: MFCD00014662
- Renchi: 1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12)
- Clave inchi: RVTLXJLNIDCHKT-UHFFFAOYSA-N
- Sonrisas: O(C([H])([H])[H])C1C([H])=C([H])C2=C(C(C([H])=C([H])N2[H])=O)C=1[H]
Atributos calculados
- Calidad precisa: 175.06300
- Masa isotópica única: 175.063
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 1
- Complejidad: 237
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 38.3
- Xlogp3: 0.6
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.199
- Punto de fusión: 251-252 ºC
- Punto de ebullición: 322 ºC
- Punto de inflamación: 148 ºC
- índice de refracción: 1.573
- PSA: 42.09000
- Logp: 1.53670
6-methoxy-3H-quinolin-4-one Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condiciones de almacenamiento:Room temperature storage
6-methoxy-3H-quinolin-4-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
AK Scientific | CS-0044213-10g |
6-Methoxyquinolin-4(1H)-one |
13788-72-2 | >95% | 10g |
$66 | 2023-09-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89970-1g |
6-Methoxyquinolin-4(1H)-one |
13788-72-2 | 1g |
¥159.0 | 2021-09-04 | ||
abcr | AB213246-10g |
6-Methoxy-4-quinolinol; . |
13788-72-2 | 10g |
€160.30 | 2023-09-14 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89970-250mg |
6-Methoxyquinolin-4(1H)-one |
13788-72-2 | 250mg |
¥74.0 | 2021-09-04 | ||
TRC | M323623-100mg |
6-Methoxyquinolin-4(1H)-one |
13788-72-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
Chemenu | CM145612-10g |
6-Methoxyquinolin-4(1H)-one |
13788-72-2 | 96% | 10g |
$561 | 2021-08-05 | |
abcr | AB213246-5 g |
6-Methoxy-4-quinolinol |
13788-72-2 | 5g |
€169.30 | 2022-06-11 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFQ47-5G |
6-methoxy-3H-quinolin-4-one |
13788-72-2 | 97% | 5g |
¥ 270.00 | 2023-04-06 | |
abcr | AB213246-250 mg |
6-Methoxy-4-quinolinol |
13788-72-2 | 250MG |
€63.60 | 2022-06-11 | ||
abcr | AB213246-1 g |
6-Methoxy-4-quinolinol |
13788-72-2 | 1g |
€83.30 | 2022-06-11 |
6-methoxy-3H-quinolin-4-one Literatura relevante
-
1. 545. Pyranoquinolines. Part IIK. Elliott,E. Tittensor J. Chem. Soc. 1961 2796
-
Sanghye Shin,Yechan Kim,Kiho Kim,Sungwoo Hong Org. Biomol. Chem. 2014 12 5719
-
3. 319. Attempts to find new antimalarials. Part XXX. The synthesis of derivatives of quinolino(4′ : 3′-2 : 3)quinolineWilliam O. Kermack,Nora E. Storey J. Chem. Soc. 1951 1389
-
4. 231. Synthetic antimalarials. Part XLVI. Some 4-dialkylaminoalkylaminoquinoline derivativesJustus K. Landquist J. Chem. Soc. 1951 1038
-
5. 227. The chemistry of simple heterocyclic systems. Part V. A comparative study of some 4-substituted cinnolines, quinazolines, and quinolinesJ. R. Keneford,J. S. Morley,J. C. E. Simpson,P. H. Wright J. Chem. Soc. 1950 1104
13788-72-2 (6-methoxy-3H-quinolin-4-one) Productos relacionados
- 82121-08-2(4-Hydroxy-7-methylquinoline)
- 190516-85-9(7-Methoxy-1H-4-quinolinone)
- 2229416-33-3(3-hydroxy-1-(quinolin-7-yl)cyclobutane-1-carboxylic acid)
- 1367942-23-1(5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine)
- 2152-44-5(Betamethasone valerate)
- 869080-44-4(3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate)
- 866144-26-5(3,4-dichloro-N-(5-chloro-2-morpholinophenyl)benzenecarboxamide)
- 1335423-34-1((2S)-1-(3-bromothiophen-2-yl)propan-2-amine)
- 956211-38-4(2-({4-ethyl-8,8-dimethyl-2-oxo-2H,8H,9H,10H-pyrano2,3-hchromen-5-yl}oxy)acetic acid)
- 2229413-00-5(tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:13788-72-2)6-methoxy-3H-quinolin-4-one

Pureza:99%
Cantidad:100g
Precio ($):572.0